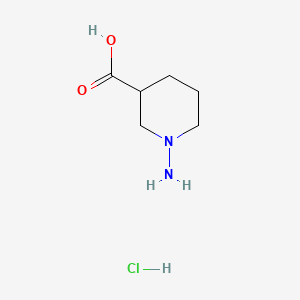

1-Aminopiperidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC20435811

Molecular Formula: C6H13ClN2O2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13ClN2O2 |

|---|---|

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | 1-aminopiperidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O2.ClH/c7-8-3-1-2-5(4-8)6(9)10;/h5H,1-4,7H2,(H,9,10);1H |

| Standard InChI Key | BYUMWEBXCLCNDC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)N)C(=O)O.Cl |

Introduction

Chemical Structure and Stereochemical Considerations

The piperidine ring adopts a chair conformation, with substituents at positions 1 and 3 influencing its stereochemical and electronic properties. The amino group at position 1 contributes basicity (pKa ~10–11), while the carboxylic acid at position 3 introduces acidity (pKa ~2–3) . The hydrochloride salt enhances solubility in polar solvents, a feature critical for biological applications.

Key Structural Features:

-

Molecular Formula: C₆H₁₁ClN₂O₂ (hydrochloride form).

-

Molecular Weight: 182.62 g/mol (calculated from PubChem data for analogs ).

-

Chirality: The stereocenter at position 3 determines enantiomeric purity, which is crucial for pharmacological activity.

Synthesis and Large-Scale Production

Industrial synthesis of piperidine derivatives often involves reductive amination or cyclization strategies. A patent (WO2007112368A1) details methods for producing gram-to-kilogram quantities of enantiomerically pure 3-aminopiperidine derivatives . While this patent focuses on (R)-3-aminopiperidine dihydrochloride, its protocols are adaptable to 1-aminopiperidine-3-carboxylic acid hydrochloride:

Key Synthetic Steps

-

Reductive Amination:

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces intermediate lactams to amines. For example, (R)-3-aminopiperidin-2-one hydrochloride is reduced to (R)-3-aminopiperidine with 1.6 equivalents of LiAlH₄ at 58–60°C . -

Acidification:

The free base is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility .

Table 1: Synthetic Conditions for Piperidine Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| LiAlH₄ Equivalents | 1.5–2.0 | Higher equivalents reduce side products |

| Temperature | 55–65°C | Elevated temps accelerate reduction |

| Solvent | THF | Enhances reagent solubility |

Physicochemical Properties

Data extrapolated from analogs like ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride (CAS 1428331-30-9) suggest:

-

Melting Point: ~200–220°C (decomposition).

Stability Considerations:

-

The hydrochloride salt is hygroscopic, requiring desiccated storage.

-

Degradation occurs via oxidation of the amine group or decarboxylation at high pH .

Applications in Drug Discovery

Piperidine derivatives are pivotal in designing dipeptidyl peptidase IV (DPP-4) inhibitors, such as sitagliptin. The 1-aminopiperidine-3-carboxylic acid scaffold mimics proline’s conformation, enabling competitive enzyme inhibition .

Table 2: Comparative Bioactivity of Piperidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume